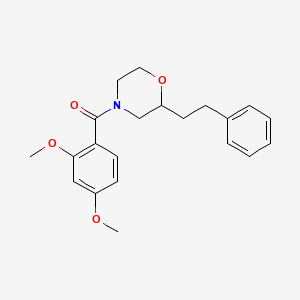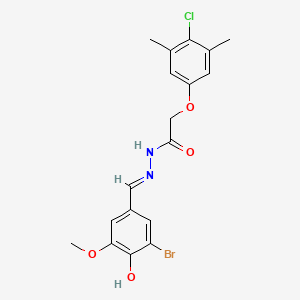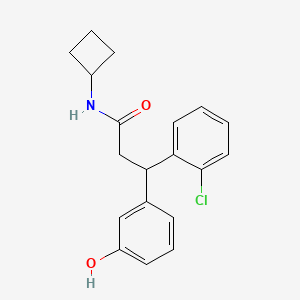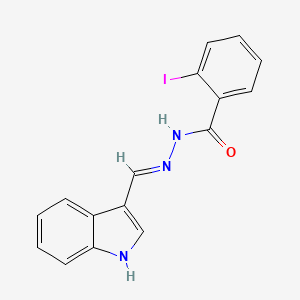
4-(2,4-dimethoxybenzoyl)-2-(2-phenylethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethoxybenzoyl)-2-(2-phenylethyl)morpholine is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as DPH, and it has been studied for its potential use as a drug. In
Wirkmechanismus
DPH acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It also has affinity for other receptors such as the adrenergic α1 receptor and the histaminergic H1 receptor. By blocking these receptors, DPH can modulate the levels of neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine. This modulation is responsible for the various effects of DPH, such as its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
DPH has been shown to have various biochemical and physiological effects. It can modulate the levels of neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine. This modulation is responsible for the various effects of DPH, such as its antipsychotic and anxiolytic effects. DPH has also been shown to have antioxidant and anti-inflammatory effects, making it a potential treatment for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPH has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a well-defined mechanism of action, making it a good tool for studying the effects of receptor modulation. However, DPH also has some limitations. It has low solubility in water, making it difficult to administer to animals. Additionally, DPH has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on DPH. One potential area of research is the development of new drugs based on DPH. By modifying the structure of DPH, it may be possible to create drugs with improved efficacy and fewer side effects. Another area of research is the study of the long-term effects of DPH. While DPH has been shown to have neuroprotective effects, it is unclear whether these effects are sustained over the long term. Finally, more research is needed to understand the potential use of DPH in the treatment of various diseases, such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of DPH involves the reaction of 2-(2-phenylethyl)morpholine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DPH as a white solid. The purity of DPH can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DPH has been studied for its potential use as a drug for the treatment of various diseases. It has been found to have antipsychotic, antidepressant, and anxiolytic effects. DPH has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, DPH has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-[2-(2-phenylethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-17-10-11-19(20(14-17)25-2)21(23)22-12-13-26-18(15-22)9-8-16-6-4-3-5-7-16/h3-7,10-11,14,18H,8-9,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVBLDYNQDODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCOC(C2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-tert-butylbenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B5965865.png)
![4-({1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinyl}oxy)-N-(4-pyridinylmethyl)benzamide](/img/structure/B5965868.png)
![3-[(3-bromo-4-methylphenyl)imino]-1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B5965874.png)
![N-[3-(1H-indol-1-yl)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5965880.png)
![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5965884.png)
![3-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5965891.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5965900.png)
![1-methyl-3-nitro-4-{[3-(trifluoromethyl)phenyl]amino}-2(1H)-quinolinone](/img/structure/B5965907.png)
![2-(3-hydroxybenzyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5965914.png)



![5-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B5965961.png)
